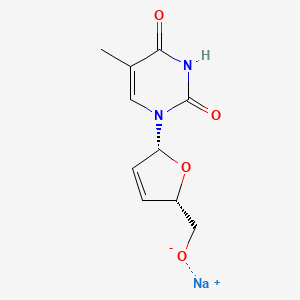

Stavudine (sodium)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

d4T ナトリウムは、スタブジンナトリウムとしても知られており、経口で有効なヌクレオシド逆転写酵素阻害剤(NRTI)です。主にHIV-1およびHIV-2感染の治療に使用されます。 スタブジンナトリウムはミトコンドリアDNAの複製を阻害し、NLRP3インフラマソームの活性化を抑制し、アミロイドβオートファジーを調節します .

準備方法

合成経路と反応条件: スタブジンナトリウムは、チミジンをスタブジンに変換する多段階プロセスによって合成できます。合成には通常、保護基と選択的な脱保護ステップを使用して、目的の生成物を得ます。 反応条件には、多くの場合、有機溶媒、触媒、および制御された温度の使用が含まれ、高収率と高純度が保証されます .

工業生産方法: スタブジンナトリウムの工業生産には、収率を最大化し、不純物を最小限に抑えるために最適化された反応条件を使用して、大規模合成が含まれます。このプロセスには、最終製品が医薬品基準を満たすことを保証するための厳格な品質管理措置が含まれます。 結晶化やクロマトグラフィーなどの高度な精製技術は、工業環境で一般的です .

化学反応の分析

反応の種類: スタブジンナトリウムは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その活性化とウイルスDNAへの組み込みに不可欠です。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、スタブジンのリン酸化誘導体が含まれ、これはその抗ウイルス活性に不可欠です。 これらの誘導体は、逆転写酵素を阻害し、ウイルスの複製を防ぎます .

4. 科学研究への応用

スタブジンナトリウムは、幅広い科学研究に適用されています。

化学: ヌクレオシド類似体とその酵素との相互作用を研究するためのモデル化合物として使用されています。

生物学: ミトコンドリアDNAの複製とアポトーシスに対する影響について調査されています。

医学: 主にHIV/AIDSの治療に使用されます。炎症を軽減し、免疫応答を調節する可能性についても研究されています。

科学的研究の応用

Pharmacological Mechanism

Stavudine is a dideoxynucleoside that is phosphorylated intracellularly to its active form, stavudine triphosphate. This active metabolite competes with the natural substrate deoxyguanosine triphosphate for incorporation into viral DNA. The lack of a 3'-OH group in stavudine prevents further elongation of the DNA chain, effectively terminating viral replication .

Key Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Bioavailability | 68-104% |

| Volume of Distribution | 46 ± 21 L |

| Protein Binding | Negligible |

| Half-life | 0.8-1.5 hours |

| Renal Clearance | 272 mL/min (healthy subjects) |

Applications in HIV Treatment

Stavudine has been utilized extensively in combination antiretroviral therapy (cART) for HIV-infected patients. Its effectiveness has been demonstrated in various clinical studies:

- Clinical Efficacy : Stavudine has shown significant efficacy when used in combination with other antiretroviral agents. A study indicated that the combination of stavudine and didanosine resulted in lower mother-to-child transmission rates compared to other combinations .

- Long-term Outcomes : Prolonged use of stavudine has been associated with certain adverse effects, including lactic acidosis and hepatotoxicity. Monitoring for these effects is crucial for patients on long-term therapy .

Case Study 1: Lactic Acidosis

A notable case reported severe lactic acidosis in a 44-year-old woman with AIDS who had been treated with stavudine. Symptoms included nausea and paraplegia, leading to hospitalization. Laboratory findings indicated significant metabolic derangement, emphasizing the need for careful monitoring of patients on stavudine .

Case Study 2: Hepatotoxicity

In another case series, patients receiving stavudine exhibited mild to moderate elevations in liver enzymes, with some progressing to severe hepatotoxicity characterized by lactic acidosis and hepatic steatosis. The incidence of these conditions was notably higher among patients with pre-existing liver conditions or those taking multiple antiretroviral drugs .

Research Insights

Recent studies have focused on optimizing the delivery and formulation of stavudine to enhance its therapeutic efficacy while minimizing side effects:

- Formulation Studies : Research has explored the development of novel controlled-release formulations using sodium alginate beads to improve drug delivery and patient compliance .

- Resistance Mutations : Prolonged use of stavudine can lead to mutations associated with resistance to other antiretrovirals, necessitating careful management of treatment regimens .

作用機序

スタブジンナトリウムは、天然の基質であるデオキシグアノシン三リン酸(dGTP)と競合することで、HIV-1逆転写酵素の活性を阻害します。それはウイルスDNAに組み込まれ、鎖の終結につながります。スタブジンには3'-OH基がないため、DNA鎖伸長に不可欠な5'から3'へのホスホジエステル結合の形成が妨げられます。 これにより、ウイルスDNAの成長が停止します .

類似化合物:

ジドブジン(AZT): HIVの治療に使用される別のNRTI。これも逆転写酵素を阻害しますが、副作用のプロファイルが異なります。

テノフォビル(TDF): 作用機序は似ていますが、薬物動態が異なるヌクレオチド逆転写酵素阻害剤(NtRTI)。

ラミブジン(3TC): HIVとB型肝炎ウイルスの両方に対してより幅広い活性を示すNRTI.

独自性: スタブジンナトリウムは、ミトコンドリアDNAの複製を阻害し、NLRP3インフラマソームの活性化を抑制するという独自の能力を持っています。 この二重作用により、抗ウイルス療法と、ミトコンドリア機能と炎症に関する研究の両方において、貴重な化合物となっています .

類似化合物との比較

Zidovudine (AZT): Another NRTI used in the treatment of HIV. It also inhibits reverse transcriptase but has different side effect profiles.

Tenofovir (TDF): A nucleotide reverse transcriptase inhibitor (NtRTI) with a similar mechanism of action but different pharmacokinetic properties.

Lamivudine (3TC): An NRTI with a broader spectrum of activity against both HIV and hepatitis B virus.

Uniqueness: Stavudine sodium is unique in its ability to inhibit mitochondrial DNA replication and reduce NLRP3 inflammasome activation. This dual action makes it a valuable compound in both antiviral therapy and research on mitochondrial function and inflammation .

生物活性

Stavudine (sodium), also known as d4T, is a nucleoside reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV-1 and HIV-2 infections. This article explores the biological activity of stavudine, focusing on its pharmacokinetics, mechanism of action, clinical implications, and safety profile, supported by data tables and relevant case studies.

Stavudine exerts its antiviral effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The drug is phosphorylated intracellularly to its active form, stavudine triphosphate, which competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The absence of a 3'-OH group in stavudine prevents further elongation of the DNA chain, effectively terminating viral replication .

Pharmacokinetics

Stavudine demonstrates rapid absorption and a high oral bioavailability ranging from 68% to 104%. It is not significantly protein-bound and is primarily eliminated unchanged through renal pathways. The pharmacokinetic parameters are summarized in Table 1.

| Parameter | Value |

|---|---|

| Bioavailability | 68-104% |

| Volume of Distribution | 46 ± 21 L |

| Half-life | 0.8-1.5 hours |

| Clearance | 272 mL/min (healthy adults) |

| 594 ± 164 mL/min (HIV-infected patients) | |

| 9.75 ± 3.76 mL/min/kg (pediatric patients) |

Pediatric Pharmacokinetics

A study focused on the pharmacokinetics of stavudine triphosphate in children found that a biphasic model best described its kinetics in peripheral blood mononuclear cells (PBMC). The study indicated that children receiving reduced doses exhibited similar pharmacokinetic profiles compared to adults, with body weight being a significant factor influencing drug clearance .

Safety Profile

Stavudine has been associated with several adverse effects, particularly mitochondrial toxicity leading to lactic acidosis and lipodystrophy. A notable study highlighted that long-term use in children could lead to increased toxicity risks compared to adults due to differences in metabolic processing .

Research Findings on Mitochondrial Effects

Research comparing the effects of stavudine and zidovudine on mitochondrial DNA revealed that both drugs could alter dNTP pools and mitochondrial function. However, stavudine was shown to have a more pronounced effect on mitochondrial toxicity, which raises concerns regarding its long-term use in HIV treatment regimens .

特性

IUPAC Name |

sodium;[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methanolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N2O4.Na/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;/h2-4,7-8H,5H2,1H3,(H,11,14,15);/q-1;+1/t7-,8+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPETYOHVRRLVHG-KZYPOYLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)C[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)C[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N2NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。